molecular formula C14H20ClN3O B12231952 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine

Cat. No.: B12231952
M. Wt: 281.78 g/mol
InChI Key: XJDQNGJYKIMNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with an ethyl group and a methanamine moiety attached to a methoxybenzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Ethylation: The pyrazole ring can be ethylated using ethyl halides in the presence of a base.

    Attachment of the methanamine moiety: This step involves the reaction of the ethylated pyrazole with a suitable methanamine derivative.

    Methoxybenzyl group attachment: The final step involves the reaction of the intermediate with 3-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxyphenyl)methanamine
  • 1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine
  • 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)ethanamine

Uniqueness

1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-17-13(7-8-16-17)11-15-10-12-5-4-6-14(9-12)18-2;/h4-9,15H,3,10-11H2,1-2H3;1H

InChI Key

XJDQNGJYKIMNHN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.